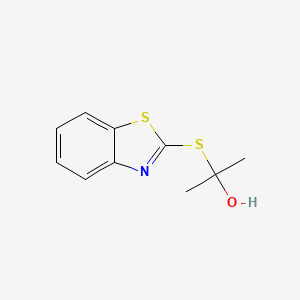
2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol is a chemical compound that features a benzothiazole ring attached to a propanol group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate halohydrin, such as epichlorohydrin, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the benzothiazole ring attacks the epoxide ring of the halohydrin, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
- **Substitution
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Properties
Molecular Formula |
C10H11NOS2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C10H11NOS2/c1-10(2,12)14-9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 |
InChI Key |
WJTRIMSFWNAAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















